molecular formula C18H28N2 B14617831 3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 58324-97-3

3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B14617831
CAS No.: 58324-97-3
M. Wt: 272.4 g/mol
InChI Key: SKHHNQCBQCNOEG-UHFFFAOYSA-N
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Description

3-Benzyl-7-butyl-3,7-diazabicyclo[331]nonane is a bicyclic compound featuring a diazabicyclo structure

Properties

CAS No.

58324-97-3

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

3-benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C18H28N2/c1-2-3-9-19-12-17-10-18(13-19)15-20(14-17)11-16-7-5-4-6-8-16/h4-8,17-18H,2-3,9-15H2,1H3

InChI Key

SKHHNQCBQCNOEG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC2CC(C1)CN(C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a benzyl and butyl substituent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating biological pathways and eliciting desired effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane
  • 3-Benzyl-7-tert-butyl-3,7-diazabicyclo[3.3.1]nonane
  • 3-Benzyl-7-ethyl-3,7-diazabicyclo[3.3.1]nonane

Uniqueness

3-Benzyl-7-butyl-3,7-diazabicyclo[3.3.1]nonane is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

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